sodium;4-aminobenzenesulfonate;dihydrate

Dye synthesis Pharmaceutical intermediates Aqueous reaction optimization

Inconsistent solubility and stoichiometry from non-dihydrate sulfanilic acid forms compromise aqueous synthesis reproducibility. Sodium 4-aminobenzenesulfonate dihydrate (CAS 6106-22-5) resolves both limitations through its precisely defined dihydrate stoichiometry and free water solubility. • Freely water-soluble-no base neutralization or heating required, unlike the sparingly soluble free acid (~1 g/100 g H₂O at 20°C) • Defined 15.0-17.0% water content (KF) ensures accurate molar calculations and batch-to-batch formulation consistency • ≥98% assay supports reproducible diazotization, azo coupling, and sulfonamide intermediate synthesis across R&D and pilot-scale workflows

Molecular Formula C6H10NNaO5S
Molecular Weight 231.20 g/mol
Cat. No. B7981036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;4-aminobenzenesulfonate;dihydrate
Molecular FormulaC6H10NNaO5S
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)[O-].O.O.[Na+]
InChIInChI=1S/C6H7NO3S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4H,7H2,(H,8,9,10);;2*1H2/q;+1;;/p-1
InChIKeyMJFZIDUBUNIFLZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Aminobenzenesulfonate Dihydrate: Core Identifiers, Hydration State, and Solubility-Driven Procurement Rationale


Sodium 4-aminobenzenesulfonate dihydrate (CAS 6106-22-5) is the stoichiometric dihydrate form of the sodium salt of 4-aminobenzenesulfonic acid (sulfanilic acid), with a molecular formula of C6H10NNaO5S and molecular weight of 231.20 g/mol [1]. This orthorhombic bipyramidal crystalline compound is characterized by its free solubility in water , a property fundamentally linked to its precise dihydrate stoichiometry and ionic salt structure [2]. It is commercially available as a reagent-grade intermediate (≥97% to ≥99% purity) for dye synthesis, pharmaceutical intermediates, and analytical applications .

Why Sodium 4-Aminobenzenesulfonate Dihydrate Cannot Be Substituted by Free Acid or Anhydrous Analogs in Aqueous-Phase Synthesis


Procurement of 'sulfanilic acid' or 'sodium sulfanilate' without strict dihydrate specification introduces unacceptable variability in aqueous solubility, reaction stoichiometry, and formulation consistency. The free acid (sulfanilic acid, CAS 121-57-3) is only sparingly soluble in water (approximately 1 g per 100 g water at 20°C [1]), whereas the sodium salt dihydrate is freely soluble, eliminating the need for additional base neutralization steps in aqueous reactions [2]. Furthermore, the anhydrous sodium salt (CAS 515-74-2) and the dihydrate (CAS 6106-22-5) differ substantially in molecular weight (195.17 vs. 231.20 g/mol) and water content (0% vs. 15.0-17.0% water by Karl Fischer titration ), which directly impacts molar calculations, formulation accuracy, and hygroscopic stability during storage and handling .

Quantitative Procurement Evidence for Sodium 4-Aminobenzenesulfonate Dihydrate: Solubility, Hydration, Thermodynamics, and Crystallinity


Aqueous Solubility: Dihydrate vs. Free Acid — A Procurement-Decisive 100-Fold Differential

The most decisive factor for aqueous-phase applications is the solubility differential between the target compound and its free acid precursor. Sodium 4-aminobenzenesulfonate dihydrate is classified as 'freely soluble' in water [1], in contrast to sulfanilic acid (the free acid), which is only sparingly soluble, requiring approximately 100 mL of water to dissolve 1 g at 20°C [2]. This represents a qualitative and quantitative solubility enhancement that eliminates the need for in situ neutralization and facilitates homogeneous reaction conditions in dye coupling and pharmaceutical syntheses .

Dye synthesis Pharmaceutical intermediates Aqueous reaction optimization

Hydration State Specification: Dihydrate vs. Anhydrous — Molar Accuracy and Formulation Consistency

The dihydrate form (CAS 6106-22-5) possesses a defined water content of 15.0-17.0% as verified by Karl Fischer titration, corresponding to exactly two moles of water per mole of compound . In contrast, the anhydrous form (CAS 515-74-2) contains no crystallographic water and has a molecular weight of 195.17 g/mol . This 36 g/mol difference in formula weight directly affects molar calculations in analytical and preparative procedures. Furthermore, the dihydrate exhibits stable ambient storage characteristics without significant hygroscopic gain or loss of water, whereas the anhydrous material may absorb atmospheric moisture, leading to variable composition .

Analytical chemistry Pharmaceutical formulation Precise stoichiometry

Thermodynamic Solution Behavior: Osmotic and Activity Coefficients Relative to Other Sodium Sulfonates

Isopiestic measurements at 298.15 K demonstrate that sodium p-aminobenzenesulfonate (the anhydrous salt corresponding to the dihydrate's parent ion) exhibits distinct osmotic and activity coefficients compared to structurally related sodium sulfonates, including sodium benzenesulfonate, sodium p-hydroxybenzenesulfonate, and sodium m-nitrobenzenesulfonate [1]. The presence of the electron-donating amino group in the para position modifies the compound's solution thermodynamics, which can influence colligative properties in concentrated aqueous formulations. The excess molar Gibbs free energies calculated from these coefficients provide a quantitative basis for predicting solute-solvent interactions in multicomponent systems [2].

Solution thermodynamics Electrolyte behavior Formulation science

Crystal Structure Determination: Validated Orthorhombic Bipyramidal Morphology and Hydrogen Bonding Network

The crystal structure of sodium 4-aminobenzenesulfonate dihydrate has been unambiguously determined by single-crystal X-ray diffraction, confirming the orthorhombic bipyramidal morphology and revealing a complex three-dimensional hydrogen-bonding network involving the amino group, sulfonate oxygen atoms, and the two water molecules of crystallization [1]. This definitive structural characterization distinguishes the dihydrate from other hydration states (e.g., monohydrate, CAS 6101-32-2) and anhydrous forms, providing a reliable reference for identity verification via powder X-ray diffraction or infrared spectroscopy [2].

Crystallography Solid-state characterization Polymorph identification

Reagent-Grade Purity Specification: 97-99% Assay with Defined Loss on Drying

Commercially sourced sodium 4-aminobenzenesulfonate dihydrate is available with stringent reagent-grade specifications, including an assay (corrected for volatiles) of ≥97% minimum and loss on drying at 105°C of 12-18% . Higher-purity grades achieve ≥98.0% assay by ion-exchange titration and ≥99% for research-grade materials . These defined purity and drying loss specifications ensure lot-to-lot consistency for analytical applications, including its use as a reagent in Ehrlich's reagent for nitrite determination and in the synthesis of azo dyes and sulfa drugs [1].

Analytical chemistry Quality control Reagent procurement

Procurement-Guided Application Scenarios for Sodium 4-Aminobenzenesulfonate Dihydrate in Dye, Pharmaceutical, and Analytical Workflows


Azo Dye Synthesis: Homogeneous Diazotization and Coupling in Aqueous Media

The freely soluble nature of sodium 4-aminobenzenesulfonate dihydrate [1] enables direct dissolution in water without pH adjustment or heating, facilitating homogeneous diazotization and subsequent coupling reactions with β-naphthol or other coupling components to yield azo dyes such as Methyl Orange [2]. This eliminates the heterogeneous phase handling required when using the sparingly soluble free acid, improving reaction kinetics and product yield consistency.

Pharmaceutical Intermediate Production: Precise Stoichiometric Control for Sulfa Drug Synthesis

The defined dihydrate stoichiometry and reagent-grade purity specifications (≥97% to ≥99% assay) make this compound suitable as an intermediate in the synthesis of sulfonamide antibacterial agents and related pharmaceuticals. The precisely known water content (15.0-17.0% by KF) enables accurate molar calculations in multi-step syntheses, while the validated crystal structure [3] provides a reference for solid-state characterization and polymorph control.

Analytical Reagent Preparation: Ehrlich's Reagent and Nitrite Determination

As a component of Ehrlich's reagent for the colorimetric detection and quantification of nitrites [4], the high aqueous solubility and defined purity of the dihydrate ensure reliable reagent preparation. The absence of interfering insoluble matter and consistent molar concentration contribute to reproducible analytical performance in environmental and food testing applications.

Electrolyte Additive Formulation: Thermodynamic Consistency in Concentrated Solutions

The characterized osmotic and activity coefficients of sodium p-aminobenzenesulfonate in aqueous solution [5] support its use as an electrolyte additive in formulations where colligative properties must be predicted or controlled. This includes applications in zinc-ion battery electrolytes, where the compound has been demonstrated to reconstruct Zn2+ solvation sheaths [6], and in industrial dye bath formulations requiring precise ionic strength management.

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